molecular formula C12H7ClN2O B8563125 7-chloro-4-phenylfuro[2,3-d]pyridazine

7-chloro-4-phenylfuro[2,3-d]pyridazine

Cat. No.: B8563125
M. Wt: 230.65 g/mol
InChI Key: DCRQQUDMVYYXNW-UHFFFAOYSA-N
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Description

7-chloro-4-phenylfuro[2,3-d]pyridazine is a heterocyclic compound that features a fused pyridazine and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-phenylfuro[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-phenylfuran-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with phosphorus oxychloride (POCl3) to yield the desired pyridazine-furan fused compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-phenylfuro[2,3-d]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-chloro-4-phenylfuro[2,3-d]pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

    Industry: It is explored for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 7-chloro-4-phenylfuro[2,3-d]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into binding sites and exert its effects by either inhibiting or activating the target. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylfuro[3,2-d]pyridazine: Lacks the chloro substituent, which may affect its reactivity and binding properties.

    7-Chloro-4-methylfuro[3,2-d]pyridazine: The presence of a methyl group instead of a phenyl group can alter its chemical and biological properties.

    4-Phenylpyridazine: Lacks the fused furan ring, which significantly changes its structural and functional characteristics.

Uniqueness

7-chloro-4-phenylfuro[2,3-d]pyridazine is unique due to its fused ring system, which imparts distinct physicochemical properties

Properties

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

7-chloro-4-phenylfuro[2,3-d]pyridazine

InChI

InChI=1S/C12H7ClN2O/c13-12-11-9(6-7-16-11)10(14-15-12)8-4-2-1-3-5-8/h1-7H

InChI Key

DCRQQUDMVYYXNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=C2C=CO3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of 4-phenylfuro[3,2-d]pyridazin-7-ol (0.327 g, 1.5 mmol) and pyridine (0.38 ml, 4.6 mmol) in 5 mL POCl3 was heated with a water-cooled reflux condenser with drying tube to 130° C. for 3 h. The brown solution was cooled and the reaction judged complete by LCMS. The reaction was poured onto ice with stirring. The solution was neutralized with 6 N NaOH and ice to control temperature. The resulting mixture was extracted into DCM (3×). The combined organic extracts were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The solid was adsorbed onto 2 g silica gel from DCM/MeOH and dried. The material was purified by silica gel chromatography, eluting with 0-20% EtOAc/DCM to give 7-chloro-4-phenylfuro[3,2-d]pyridazine as an off-white solid. MS m/z=231 [M+H]+. Calc'd for C12H7ClN2O: 230.7.
Quantity
0.327 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

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